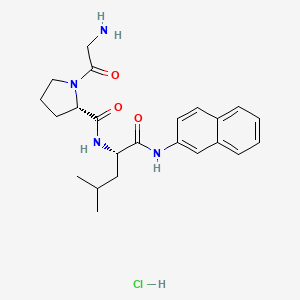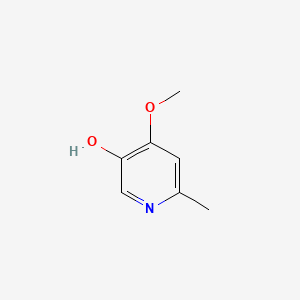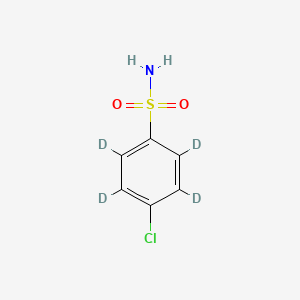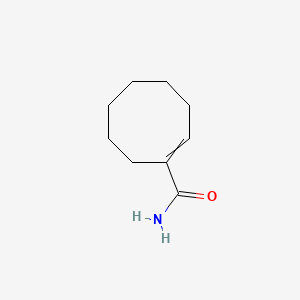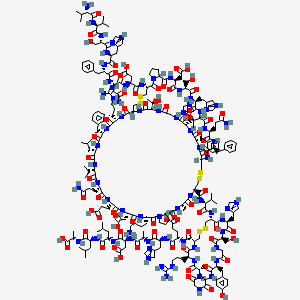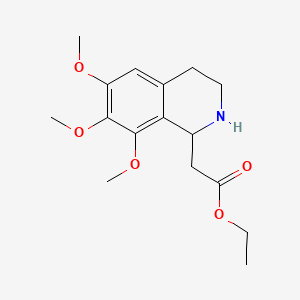![molecular formula C17H28O3 B564079 (2S)-3-[(1E,5E)-tetradeca-1,5-dien-3-ynoxy]propane-1,2-diol CAS No. 110600-72-1](/img/structure/B564079.png)
(2S)-3-[(1E,5E)-tetradeca-1,5-dien-3-ynoxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-[(1E,5E)-tetradeca-1,5-dien-3-ynoxy]propane-1,2-diol is a chemical compound with the molecular formula C17H28O3 . It is known for its unique structure, which includes a tetradecadien-3-yn-1-yloxy group attached to a glycerol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(1E,5E)-tetradeca-1,5-dien-3-ynoxy]propane-1,2-diol involves the reaction of a tetradecadien-3-yn-1-yloxy group with a glycerol derivative. The reaction typically requires specific conditions, including controlled temperatures and the presence of catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-[(1E,5E)-tetradeca-1,5-dien-3-ynoxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
(2S)-3-[(1E,5E)-tetradeca-1,5-dien-3-ynoxy]propane-1,2-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S)-3-[(1E,5E)-tetradeca-1,5-dien-3-ynoxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
(2S)-3-[(1E,5E)-tetradeca-1,5-dien-3-ynoxy]propane-1,2-diol can be compared with other similar compounds, such as:
Petroraspailyne A1: A compound with a similar glycerol backbone but different side chains.
Petroraspailyne B1: Another compound with a similar structure but different functional groups.
Isoraspailyne A: A compound with a similar molecular formula but different stereochemistry.
These compounds share some structural similarities with this compound but differ in their specific functional groups and stereochemistry, which can lead to differences in their chemical properties and applications .
Propiedades
Número CAS |
110600-72-1 |
|---|---|
Fórmula molecular |
C17H28O3 |
Peso molecular |
280.408 |
Nombre IUPAC |
(2S)-3-[(1E,5E)-tetradeca-1,5-dien-3-ynoxy]propane-1,2-diol |
InChI |
InChI=1S/C17H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19)15-18/h9-10,13-14,17-19H,2-8,15-16H2,1H3/b10-9+,14-13+/t17-/m0/s1 |
Clave InChI |
BPDWNJUQPWBHGB-HRTNQFQCSA-N |
SMILES |
CCCCCCCCC=CC#CC=COCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


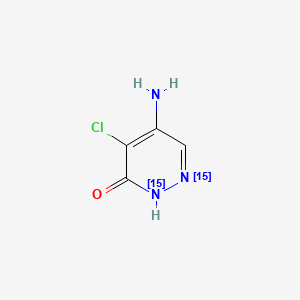
![Ethyl, 2-[(1-carboxy-2-methylpropyl)amino]-2-oxo- (9CI)](/img/new.no-structure.jpg)
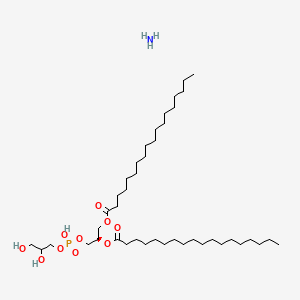
![(3S,3aS,5aR,5bS,7aR,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13-dodecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B564005.png)
